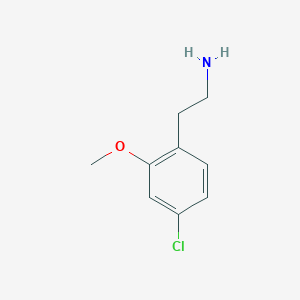

2-(4-Chloro-2-methoxyphenyl)ethanamine

Description

2-(4-Chloro-2-methoxyphenyl)ethanamine is a substituted phenethylamine derivative featuring a phenyl ring substituted with a chlorine atom at the 4-position and a methoxy group at the 2-position. Substituted phenethylamines are known for their psychoactive properties, often acting as serotonin receptor agonists (e.g., 5-HT2A) . Legislative documents classify structurally similar compounds (e.g., 2C-C, 2C-D) as controlled substances due to their hallucinogenic effects, suggesting regulatory scrutiny for this compound .

Properties

IUPAC Name |

2-(4-chloro-2-methoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,6H,4-5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDQULVOLDPSJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501292762 | |

| Record name | 4-Chloro-2-methoxybenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501292762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874285-02-6 | |

| Record name | 4-Chloro-2-methoxybenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874285-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methoxybenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501292762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methoxyphenyl)ethanamine typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with nitromethane to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired ethanamine compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of the nitrostyrene intermediate using palladium on carbon (Pd/C) as a catalyst under hydrogen gas .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methoxyphenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can further modify the functional groups present in the compound.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups in place of the chloro group .

Scientific Research Applications

Chemistry

-

Precursor in Organic Synthesis:

- 2-(4-Chloro-2-methoxyphenyl)ethanamine serves as a precursor for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation and substitution reactions.

-

Reactivity Studies:

- The compound undergoes a range of reactions such as oxidation to yield aldehydes or carboxylic acids and substitution reactions where the chloro group can be replaced with other nucleophiles .

Biology

-

Biological Activity:

- Research has indicated that this compound interacts with various biological receptors. Studies are ongoing to understand its effects on neurotransmitter systems and its potential as a neuropharmacological agent.

-

Mechanism of Action:

- The mechanism involves modulation of receptor activity, acting as either an agonist or antagonist, influencing multiple biochemical pathways. Further studies are required to elucidate these interactions in detail .

Medicine

-

Therapeutic Potential:

- There is ongoing research into the therapeutic applications of this compound, particularly in treating neurological disorders. Its ability to interact with specific receptors makes it a candidate for drug development .

-

Pharmacological Studies:

- Preclinical studies are being conducted to assess its efficacy and safety profile in various therapeutic contexts, including pain management and mood disorders.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Key Observations:

- Substitution Effects : The addition of a 2-methoxy group in the target compound introduces electron-donating effects, while the 4-chloro substituent is electron-withdrawing. This combination may alter dipole moments and HOMO-LUMO gaps compared to analogs like 2C-C (which has an additional 5-methoxy group) .

- Pharmacological Implications : The absence of a 5-methoxy group (compared to 2C-C) likely reduces serotonin receptor affinity, as dimethoxy substitutions in 2C-x compounds enhance 5-HT2A binding .

Physicochemical Properties

Quantum molecular descriptors from provide insights into electronic properties:

| Compound | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) | Electrophilicity Index | LogP (Predicted) |

|---|---|---|---|---|

| 2C-H | 3.2 | 6.8 | 1.5 | 1.8 |

| 2C-C | 3.5 | 6.5 | 1.7 | 2.2 |

| Target Compound | Est. 3.3 | Est. 6.7 | Est. 1.6 | Est. 2.0 |

- Dipole Moments : The chloro group increases polarity compared to 2C-H but less than 2C-C due to fewer methoxy groups.

Pharmacological and Regulatory Status

- Receptor Affinity: Structural analogs like 2C-C and 25I-NBOMe exhibit high 5-HT2A agonism, correlating with hallucinogenic effects . The target compound’s single methoxy group may lower affinity compared to 2C-C.

- Toxicity: NBOMe derivatives (e.g., 25I-NBOMe) are linked to severe adverse effects, including tachycardia and renal injury .

- Legal Status : Compounds like 2C-C and 2C-D are explicitly controlled under U.S. and European laws . The target compound may fall under analog legislation due to structural similarity.

Biological Activity

2-(4-Chloro-2-methoxyphenyl)ethanamine, also known as 2C-C, is a member of the 2C family of phenethylamines, which are known for their psychoactive properties. This compound has garnered attention in the fields of pharmacology and toxicology due to its complex biological activity and potential implications for human health. This article reviews the biological activity of 2C-C, focusing on its pharmacological effects, toxicity, and relevant case studies.

Pharmacological Profile

2C-C exhibits a range of biological activities primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. The compound is structurally similar to other psychoactive substances, leading to effects that can include alterations in mood, perception, and cognition.

- Serotonin Receptor Agonism : 2C-C acts as an agonist at the 5-HT2A receptor, which is implicated in the hallucinogenic effects associated with many compounds in the 2C series.

- Dopaminergic Activity : There is evidence suggesting that 2C-C may also influence dopaminergic pathways, potentially contributing to its stimulant effects.

Toxicological Concerns

The safety profile of 2C-C remains a significant concern. Reports indicate that it can lead to severe adverse effects, particularly when combined with other psychoactive substances.

Case Studies

-

Fatal Intoxication Case : A study documented several fatalities linked to the use of 4-fluoroamphetamine and 2C-C. Autopsy findings revealed elevated serotonin levels and signs of pulmonary edema in victims, underscoring the risks associated with poly-drug use involving this compound .

Case Substance Involved Blood Concentration (ng/mL) Outcome 1 4FA + 25C-NBOMe 330 - 682 Fatal 2 4FA + 25C-NBOMe 21 Fatal - Clinical Presentation : An emergency department report highlighted a case where a young female experienced severe agitation and tachycardia after ingestion of 25I-NBOMe (closely related to 2C-C). She required benzodiazepines for sedation and was discharged after stabilization .

Biological Activity Summary

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Psychoactivity | Agonist at serotonin receptors; induces hallucinogenic effects |

| Toxicity | Risk of severe adverse effects, especially in poly-drug contexts |

| Clinical Implications | Reports of fatalities and severe intoxications highlight need for caution |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl ring significantly affect the potency and type of biological activity exhibited by compounds similar to 2C-C. For instance, the introduction of halogen groups can enhance receptor binding affinity .

Q & A

Q. What novel applications (e.g., kinase inhibitors) are being explored for this compound?

- Methodological Answer : Derivatives are being screened as Pim-1 kinase inhibitors for oncology. Synthesize analogs with substituted indole rings and test via fluorescence polarization assays using FITC-labeled substrate peptides. Docking into the ATP-binding site (PDB: 2O63) guides rational design .

Ethical and Regulatory Considerations

Q. What ethical guidelines apply given its status as a controlled substance in some jurisdictions?

- Methodological Answer : Follow DEA Schedule I (U.S.) or analogous regulations (e.g., UK Misuse of Drugs Act). Obtain institutional approvals (IBC, IACUC) for in vivo studies. Maintain secure storage (double-locked cabinets) and detailed usage logs. Collaborate with forensic labs for legal compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.